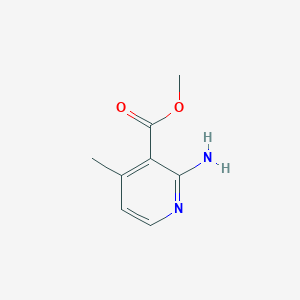

Methyl 2-amino-4-methylpyridine-3-carboxylate

Description

BenchChem offers high-quality Methyl 2-amino-4-methylpyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-methylpyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZPWOSVPDIICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652066 | |

| Record name | Methyl 2-amino-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76336-16-8 | |

| Record name | Methyl 2-amino-4-methyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76336-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Methyl 2-amino-4-methylpyridine-3-carboxylate

Topic: Synthesis of Methyl 2-amino-4-methylpyridine-3-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

Methyl 2-amino-4-methylpyridine-3-carboxylate (CAS: 76336-16-8) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of imidazo[1,2-a]pyridines (e.g., Zolpidem analogues), 1,8-naphthyridines, and various kinase inhibitors.[1]

While simple pyridines are ubiquitous, the specific 2-amino-3-carboxy-4-methyl substitution pattern requires precise regiocontrol to avoid the formation of the thermodynamically stable 6-methyl isomer or the symmetric Hantzsch ester. This guide details a robust, scalable Enaminone-Nitrile Cyclization route, prioritizing regioselectivity, atom economy, and purification efficiency.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing this target is distinguishing the C4 and C6 positions. Standard Hantzsch synthesis using methyl acetoacetate often yields symmetric dihydropyridines or requires oxidative aromatization.

To guarantee the 4-methyl regiochemistry and the 2-amino functionality, we employ a [3+3] Annulation Strategy :

-

C3 Synthon (Electrophile): A masked 3-oxobutanal equivalent. We utilize 4-(dimethylamino)but-3-en-2-one (an enaminone), derived from acetone and DMF-DMA. This species has a "hard" electrophilic site at the

-carbon and a "soft" site at the carbonyl. -

C3 Synthon (Nucleophile): Methyl cyanoacetate .[2] The active methylene provides the C3-C4 bond, while the nitrile group serves as the latent amino group via cyclization.

-

Nitrogen Source: Ammonium acetate (

) provides the ring nitrogen.

Mechanistic Pathway (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine core from an enaminone and methyl cyanoacetate.[3][4]

Experimental Protocol

Phase 1: Preparation of the Enaminone Precursor

Note: While 4,4-dimethoxy-2-butanone is a commercial alternative, the enaminone is cheaper to synthesize in-house.

Reagents:

-

Acetone (Reagent Grade)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Solvent: None (Neat) or Toluene

Protocol:

-

Charge a reaction vessel with Acetone (1.0 eq) and DMF-DMA (1.1 eq).

-

Heat the mixture to reflux (approx. 80-90°C) for 12–16 hours.

-

Critical Control Point: The reaction releases methanol. Using a Dean-Stark trap or open reflux with a short path distillation head to remove methanol drives the equilibrium forward.

-

Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS. The product, 4-(dimethylamino)but-3-en-2-one , appears as a yellow/orange oil.

-

Purification: Concentrate under reduced pressure to remove unreacted DMF-DMA. The crude enaminone (purity >90%) is sufficiently pure for the next step.

Phase 2: Cyclization to Methyl 2-amino-4-methylpyridine-3-carboxylate

This step involves a cascade Knoevenagel condensation, amine exchange, and intramolecular nucleophilic attack on the nitrile.

Reagents:

-

Crude Enaminone (from Phase 1)

-

Methyl Cyanoacetate (1.0 eq relative to enaminone)

-

Ammonium Acetate (3.0 - 5.0 eq)

-

Solvent: Acetic Acid (Glacial) or Methanol (reflux)

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude 4-(dimethylamino)but-3-en-2-one (10 mmol) and Methyl Cyanoacetate (10 mmol) in Glacial Acetic Acid (20 mL).

-

Why Acetic Acid? It acts as both solvent and catalyst, buffering the ammonium acetate and facilitating the elimination of dimethylamine.

-

-

Addition: Add Ammonium Acetate (40 mmol) in a single portion.

-

Reaction: Heat the mixture to 100–110°C (reflux) with vigorous stirring.

-

Observation: The solution will darken, turning deep orange/red.

-

Duration: 4–6 hours. Monitor consumption of the cyanoacetate by TLC.

-

-

Work-up (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into Ice-Cold Water (100 mL) with stirring.

-

Neutralize carefully with sat.

or -

Precipitation: The target pyridine often precipitates as a pale yellow solid upon neutralization.

-

-

Isolation: Filter the solid. Wash with cold water (

mL) and cold hexanes ( -

Recrystallization: If necessary, recrystallize from Ethanol/Water or Methanol .

Yield Expectation: 55–70% (over two steps).[5]

Analytical Data & Quality Control

| Parameter | Specification | Notes |

| Appearance | Pale yellow to off-white solid | Darkens upon oxidation/storage. |

| Melting Point | 96 – 99 °C | Sharp mp indicates high purity. |

| 1H NMR (DMSO- | Distinct singlet for C4-Methyl. | |

| Methyl ester singlet. | ||

| Doublet, J ~5 Hz. | ||

| Broad singlet, | ||

| Doublet, J ~5 Hz. | ||

| Regiochemistry Check | NOESY | Correlation between Ar-Me (2.45) and C5-H (6.[6]55) confirms 4-Me position. |

Alternative Route: The Malononitrile Pathway

If the direct ester synthesis suffers from low yields (often due to the lower electrophilicity of the ester nitrile compared to a dinitrile), the Malononitrile Route is the industry standard "fallback."

-

Cyclization: React Enaminone + Malononitrile +

-

Advantage: Higher yield (>80%) due to the high reactivity of malononitrile.

-

-

Pinner Reaction (Conversion to Ester):

Pathway Comparison (DOT Visualization)

Figure 2: Comparison of the direct cyanoacetate route versus the two-step malononitrile route.

Troubleshooting & Optimization

-

Issue: Formation of Pyridone (2-hydroxy) instead of 2-amino.

-

Cause: Hydrolysis of the intermediate imine or attack of water instead of ammonia.

-

Solution: Ensure reagents are dry. Increase equivalents of Ammonium Acetate (up to 5-10 eq). If pyridone persists, treat the crude with

to form the 2-chloro derivative, then aminate with

-

-

Issue: Low Regioselectivity (6-methyl isomer).

-

Cause: Use of methyl acetoacetate instead of the enaminone.

-

Solution: Stick to the Enaminone route. The pre-formed double bond locks the regiochemistry, forcing the cyanoacetate to attack the

-carbon (C4 position).

-

References

-

Regioselective Synthesis via Enaminones: Al-Saleh, B. et al. "Enaminones in heterocyclic synthesis: synthesis of new polyfunctionally substituted pyridines." J. Chem. Res., 2004.

-

General Hantzsch Modification for 2-Aminopyridines: Wan, J.P. et al. "Recent advances in the synthesis of 2-aminopyridines." RSC Advances, 2012.

-

Synthesis of 2-Amino-nicotinates (Patent Literature): US Patent 5,332,824 "Process for the preparation of 2-amino-5-methyl-pyridine" (Analogous chemistry for 4-methyl isomers).

-

Commercial Precursor Data: Sigma-Aldrich Product Sheet: "2-Amino-4-methylpyridine derivatives."[1][3][4][8][9]

Sources

- 1. guidechem.com [guidechem.com]

- 2. files.ontario.ca [files.ontario.ca]

- 3. Methyl 2-Amino-4-Methylpyridine-3-Carboxylate Manufacturer & Supplier China | CAS 86124-57-0 | Specifications, Price, Safety Data [pipzine-chem.com]

- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 2-アミノ-4-ピコリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

"Methyl 2-amino-4-methylpyridine-3-carboxylate" chemical properties

A Strategic Scaffold for Bicyclic Heterocycle Synthesis and Drug Discovery

Executive Summary

Methyl 2-amino-4-methylpyridine-3-carboxylate (CAS: 86124-57-0) is a privileged structural motif in medicinal chemistry, characterized by a densely functionalized pyridine core. Its "ortho-amino ester" configuration renders it an ideal amphoteric synthon: the amine serves as a nucleophile while the adjacent ester acts as an electrophile. This duality facilitates rapid access to fused bicyclic systems such as pyrido[2,3-d]pyrimidines (kinase inhibitors) and 1,8-naphthyridines (antibacterial/antiviral agents). This guide details the compound's synthesis, reactivity profile, and application as a precursor to high-value pharmaceutical intermediates, including the Nevirapine scaffold.

Chemical Identity & Physical Properties[1][2]

| Property | Data |

| IUPAC Name | Methyl 2-amino-4-methylpyridine-3-carboxylate |

| CAS Number | 86124-57-0 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 144–148 °C |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~3.5 (pyridine nitrogen), ~13 (amino group) |

Structural Analysis: The molecule features a 2-aminopyridine core substituted at the 4-position with a methyl group.[1][2][3][4][5] The 3-position ester is coplanar with the aromatic ring, stabilized by an intramolecular hydrogen bond with the 2-amino group. This pre-organization lowers the activation energy for cyclization reactions.

Synthesis & Manufacturing

While several routes exist, the most regioselective industrial method involves the condensation of a masked 1,3-dicarbonyl equivalent with a cyanoacetate ester.

Protocol: Modified Hantzsch-Type Condensation

This method avoids the regioselectivity issues common with direct acetone condensation by using an acetal-protected ketone.

Reagents:

-

Methyl cyanoacetate (1.0 eq)

-

4,4-Dimethoxy-2-butanone (1.0 eq) (Masked 3-oxobutanal)

-

Ammonium acetate (1.5 eq)

Step-by-Step Methodology:

-

Condensation: Charge a reactor with methanol (10 vol). Add methyl cyanoacetate and 4,4-dimethoxy-2-butanone.

-

Ammonia Addition: Add ammonium acetate in portions at room temperature.

-

Cyclization: Heat the mixture to reflux (65 °C) for 4–6 hours. The reaction proceeds via an initial Knoevenagel condensation followed by Michael addition of ammonia and subsequent cyclization/aromatization.

-

Workup: Cool to 0–5 °C. The product often precipitates directly.

-

Purification: Filter the solid. Wash with cold methanol and water to remove ammonium salts. Recrystallize from ethanol if necessary.

Critical Process Parameter (CPP):

-

Temperature Control: Maintaining reflux is crucial for the aromatization step. Lower temperatures may yield the 1,2- or 1,4-dihydropyridine intermediate.

Reactivity Profile & Derivatization

The core value of this compound lies in its ability to form fused rings. The graph below illustrates the two primary cyclization pathways.

Pathway A: Pyrido[2,3-d]pyrimidine Synthesis

Reacting the amino-ester with "C1" synthons (formamide, urea, amidines) bridges the nitrogen and the ester carbon.

-

Reagent: Formamide (reflux) or Formamidine acetate.

-

Product: 5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one.

-

Mechanism: Amine attack on formamide

Formamidine intermediate

Pathway B: 1,8-Naphthyridine Synthesis

Reacting with "C2" or "C3" synthons (malononitrile, ethyl acetoacetate) extends the ring system.

-

Reagent: Malononitrile + Base.[7]

-

Product: 2-Amino-5-methyl-1,8-naphthyridine-3-carbonitrile derivatives.

Figure 1: Divergent synthesis pathways from the methyl 2-amino-4-methylpyridine-3-carboxylate scaffold.

Applications in Drug Discovery

Nevirapine Analog Synthesis

While Nevirapine (a non-nucleoside reverse transcriptase inhibitor) is traditionally synthesized from 2-chloro-3-amino-4-methylpyridine, the title compound is a strategic upstream precursor.[8]

-

Workflow:

-

Hydrolysis: Ester

Carboxylic Acid. -

Decarboxylative Chlorination: Acid

2-Chloro-3-aminopyridine (via Hunsdiecker or similar radical halide modifications). -

Outcome: This provides an alternative route to the 2-chloro intermediate that avoids the harsh nitration of 2-amino-4-picoline.

-

Kinase Inhibitors (Pyrido[2,3-d]pyrimidines)

The pyrido[2,3-d]pyrimidine core serves as a bioisostere for quinazolines (e.g., Gefitinib, Erlotinib). Substituents at the 4-methyl position (derived from the initial ketone) and the 2-amino position allow for fine-tuning of ATP-binding pocket affinity.

-

Target: Cyclin-dependent kinases (CDK4/6) and Tyrosine kinases.

Safety & Handling (MSDS Summary)

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. A P95 particulate respirator is recommended when handling the dry powder.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged periods.

References

-

Pipzine Chemicals. (n.d.).[1] Methyl 2-amino-4-methyl-pyridine-3-carboxylate Properties and Applications. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734431, 2-Amino-4-methylpyridine-3-carboxylic acid. Retrieved from

-

Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[7] A single-step, facile synthesis of 1,8-naphthyridine derivatives. Synthesis, 49, 763-769.[7] Retrieved from

- Hargrave, K. D., et al. (1991). Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzo- and dipyridodiazepinones. Journal of Medicinal Chemistry, 34(7), 2231–2241. (Contextual reference for Nevirapine scaffold).

-

Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 2-aminopyridine-4-carboxylate (Isomer Reference). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. mdpi.com [mdpi.com]

- 7. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 8. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-amino-4-methylpyridine-3-carboxylate (CAS 76336-16-8)

A Keystone Intermediate for Advanced Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-amino-4-methylpyridine-3-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical properties, reactivity, and significant applications, offering field-proven insights to empower your research and development endeavors.

Compound Overview and Significance

Methyl 2-amino-4-methylpyridine-3-carboxylate, with the CAS Registry Number 76336-16-8, is a polysubstituted pyridine derivative. Its structure, featuring an amino group, a methyl group, and a methyl carboxylate group on the pyridine core, makes it a highly versatile intermediate. These functional groups offer multiple reaction sites for further molecular elaboration, rendering it a valuable scaffold in the synthesis of complex molecules, particularly for targeted therapies in pharmaceuticals.[1] Beyond pharmaceuticals, this compound also finds applications in the development of novel materials and agrochemicals.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 76336-16-8 | |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | Not available | |

| Boiling Point | 264.648°C at 760 mmHg (Predicted) | |

| Flash Point | 113.855°C (Predicted) | |

| Solubility | Soluble in common organic solvents like ethanol and acetone; low solubility in water is expected.[1] | |

| Stability | Stable under normal conditions. May react with strong acids, bases, or oxidizing agents.[1] |

Synthesis Strategies: From Precursors to the Pyridine Core

The synthesis of polysubstituted pyridines like Methyl 2-amino-4-methylpyridine-3-carboxylate often involves the construction of the pyridine ring through cyclocondensation reactions. A highly plausible and efficient method is based on the reaction of a β-enaminonitrile with an active methylene compound, followed by cyclization.

Proposed Synthetic Pathway: A Multi-step Approach

A robust strategy involves a multi-step synthesis starting from readily available precursors like methyl cyanoacetate and acetone. This pathway leverages the formation of a versatile enaminonitrile intermediate, which then undergoes a cyclization reaction.

Figure 1: Proposed synthetic pathway for Methyl 2-amino-4-methylpyridine-3-carboxylate.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned adaptation of established synthetic methods for similar pyridine derivatives and provides a solid starting point for laboratory synthesis.

Step 1: Synthesis of Methyl Isopropylidenecyanoacetate

-

To a stirred mixture of methyl cyanoacetate and acetone, add a catalytic amount of a base such as piperidine or triethylamine.

-

The reaction is typically carried out at room temperature or with gentle heating to drive the Knoevenagel condensation.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate.

-

The crude product can be purified by distillation under reduced pressure to yield methyl isopropylidenecyanoacetate.

Step 2: Synthesis of Methyl 2-cyano-5-(N,N-dimethylamino)-3-methyl-2,4-pentadienoate

-

React methyl isopropylidenecyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

This condensation reaction is typically performed in an inert solvent and may require heating.

-

The progress of the reaction should be monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude enaminonitrile intermediate.

Step 3: Cyclization to Methyl 2-amino-4-methylpyridine-3-carboxylate

-

Dissolve the crude methyl 2-cyano-5-(N,N-dimethylamino)-3-methyl-2,4-pentadienoate in a suitable solvent such as ethanol.

-

Treat the solution with a source of ammonia, such as a solution of anhydrous ammonia in ethanol.

-

The reaction mixture is heated to reflux to facilitate the cyclization and subsequent aromatization to the pyridine ring.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve removal of the solvent and purification by crystallization or column chromatography to afford the final product, Methyl 2-amino-4-methylpyridine-3-carboxylate.

Chemical Reactivity and Spectroscopic Profile

The chemical behavior of Methyl 2-amino-4-methylpyridine-3-carboxylate is dictated by the interplay of its three functional groups: the nucleophilic amino group, the electrophilic ester, and the heterocyclic pyridine ring.

Reactivity of the Functional Groups:

-

Amino Group: The 2-amino group is a strong activating group and a primary nucleophile. It can readily undergo N-acylation, N-alkylation, and diazotization followed by substitution reactions. This functionality is often the starting point for building more complex structures, such as fused heterocyclic systems (e.g., imidazopyridines).

-

Ester Group: The methyl carboxylate at the 3-position can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.[1] It can also undergo transesterification with other alcohols or be reduced to a primary alcohol.

-

Pyridine Ring: The pyridine ring is generally electron-deficient and can participate in electrophilic substitution reactions, although the activating effect of the amino group will influence the position of substitution.[1] The pyridine nitrogen can also be N-oxidized.

Figure 2: Reactivity map of Methyl 2-amino-4-methylpyridine-3-carboxylate.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this specific compound is not widely published, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

-

Methyl Protons (C4-CH₃): A singlet around δ 2.2-2.5 ppm.

-

Ester Methyl Protons (COOCH₃): A singlet around δ 3.8-4.0 ppm.

-

Amino Protons (NH₂): A broad singlet that is D₂O exchangeable, typically in the range of δ 5.0-7.0 ppm, depending on the solvent and concentration.

-

Pyridine Ring Protons: Two doublets in the aromatic region (δ 6.5-8.5 ppm), corresponding to the protons at the 5- and 6-positions. The coupling constant would be characteristic of ortho-coupling in a pyridine ring.

¹³C NMR Spectroscopy:

-

Methyl Carbon (C4-CH₃): A signal around δ 18-25 ppm.

-

Ester Methyl Carbon (COOCH₃): A signal around δ 51-53 ppm.

-

Pyridine Ring Carbons: Six distinct signals in the range of δ 100-165 ppm. The carbon bearing the amino group (C2) would be significantly upfield, while the carbonyl carbon of the ester would be downfield (around δ 165-170 ppm).

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two characteristic sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-H Stretching: Bands for aromatic and aliphatic C-H bonds will be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, M-31) and the loss of the entire methoxycarbonyl group (-COOCH₃, M-59).

Applications in Drug Discovery and Development

Methyl 2-amino-4-methylpyridine-3-carboxylate is a valuable starting material for the synthesis of a variety of biologically active molecules. Its utility is particularly evident in the construction of fused heterocyclic systems, which are common motifs in many drug candidates.

Key Role as a Synthetic Intermediate:

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1] The presence of multiple reactive sites allows for a divergent synthetic approach, enabling the creation of a library of compounds for screening and lead optimization.

One of the most significant applications of 2-aminopyridine derivatives is in the synthesis of imidazo[1,2-a]pyridines . This scaffold is present in a number of marketed drugs and clinical candidates with a wide range of therapeutic activities, including sedative-hypnotics, anxiolytics, and anticancer agents.

Figure 3: General workflow for the application of Methyl 2-amino-4-methylpyridine-3-carboxylate in the synthesis of imidazopyridine-based drug candidates.

While specific drugs directly synthesized from this exact starting material are not prominently disclosed in the public domain, its structural similarity to intermediates used in the synthesis of drugs like Zolpidem (an imidazopyridine-based sedative-hypnotic) highlights its potential in the development of analogous compounds. The synthesis of Zolpidem involves the reaction of a 2-amino-5-methylpyridine with a brominated ketone to form the imidazopyridine core.

Safety and Handling

As with all laboratory chemicals, Methyl 2-amino-4-methylpyridine-3-carboxylate should be handled with appropriate safety precautions. Based on data for the analogous 2-amino-4-methylpyridine-3-carboxylic acid, the following hazards may be anticipated:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 2-amino-4-methylpyridine-3-carboxylate is a strategically important intermediate in organic and medicinal chemistry. Its versatile structure, with multiple points for chemical modification, makes it a valuable building block for the synthesis of complex molecular architectures, particularly fused heterocyclic systems with potential therapeutic applications. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, offering a solid foundation for researchers and drug development professionals to leverage this compound in their scientific pursuits.

References

- Pipzine Chemicals. (n.d.). methyl 2-amino-4-methyl-pyridine-3-carboxylate.

- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

- Google Patents. (n.d.). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.

-

Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. Retrieved from [Link]

Sources

Methyl 2-amino-4-methylpyridine-3-carboxylate: A Strategic Scaffold for Kinase Inhibitor Design

Executive Summary

Methyl 2-amino-4-methylpyridine-3-carboxylate (CAS: 76336-16-8) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines . These fused systems are bioisosteres of quinazolines and have demonstrated significant efficacy as ATP-competitive inhibitors of tyrosine kinases (e.g., EGFR, PI3K, mTOR).

This technical guide provides a comprehensive analysis of this synthon, detailing its physiochemical properties, robust synthetic pathways, and its application in divergent synthesis strategies for drug discovery.

Part 1: Structural Analysis & Physiochemical Properties

The molecule features a highly functionalized pyridine ring with an ortho-amino ester motif. This specific arrangement is the "chemical warhead" that facilitates cyclocondensation reactions to form bicyclic systems.

Table 1: Physiochemical Profile

| Property | Data |

| IUPAC Name | Methyl 2-amino-4-methylpyridine-3-carboxylate |

| CAS Number | 76336-16-8 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 144–148 °C |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Pyridine N), ~13.0 (Amine) |

| Key Functional Groups | Primary Amine (C2), Methyl Ester (C3), Methyl (C4) |

Part 2: Synthetic Pathways (The "How")

While various Hantzsch-type syntheses exist, many yield the 4,6-dimethyl analog. To selectively synthesize the 4-methyl derivative without C6 substitution, the Enaminone Route is the most chemically robust and reproducible method.

The Enaminone Cyclocondensation Protocol

This method utilizes the reaction between an activated enaminone and methyl cyanoacetate in the presence of an ammonia source. It proceeds via a cascade of Michael addition, amine exchange, and cyclization.

Reaction Logic

-

Precursor Formation: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reacts with acetone to form 4-(dimethylamino)but-3-en-2-one .

-

Cyclization: The enaminone reacts with methyl cyanoacetate. The ammonia (from ammonium acetate) displaces the dimethylamine group, followed by intramolecular cyclization onto the nitrile carbon.

Figure 1: Selective synthesis workflow via the enaminone pathway to avoid C6 substitution.

Part 3: Reactivity & Scaffold Diversification (The "Why")

The utility of this scaffold lies in the C2-Amine / C3-Ester dyad. This proximity allows for rapid annulation with electrophiles to generate pyrido[2,3-d]pyrimidines , a class of privileged structures in oncology.

Key Transformations

-

Cyclization with Formamide: Yields pyrido[2,3-d]pyrimidin-4(3H)-one.

-

Cyclization with Urea: Yields pyrido[2,3-d]pyrimidine-2,4-dione.

-

Sandmeyer Reaction: Conversion of the C2-amine to a halogen (Cl/Br) allows for subsequent Suzuki or Buchwald-Hartwig couplings, expanding the chemical space.

Figure 2: Divergent synthesis map demonstrating the scaffold's versatility in generating fused heterocycles.

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl 2-amino-4-methylpyridine-3-carboxylate

Note: This protocol assumes the prior generation or commercial acquisition of the enaminone precursor.

Reagents:

-

4-(Dimethylamino)but-3-en-2-one (1.0 eq)

-

Methyl cyanoacetate (1.1 eq)

-

Ammonium Acetate (4.0 eq)

-

Acetic Acid (Solvent)[1]

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(dimethylamino)but-3-en-2-one (11.3 g, 100 mmol) in glacial acetic acid (50 mL).

-

Addition: Add methyl cyanoacetate (10.9 g, 110 mmol) and ammonium acetate (30.8 g, 400 mmol) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 50% Ethyl Acetate in Hexanes). The starting enaminone spot should disappear.

-

Workup: Cool the mixture to room temperature. Pour the reaction mass into crushed ice (approx. 200 g) with stirring.

-

Neutralization: Carefully neutralize the solution to pH ~7–8 using 20% aqueous NaOH or saturated NaHCO₃ solution. A precipitate should form.[2]

-

Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (3 x 20 mL).

-

Purification: Recrystallize the crude solid from ethanol or methanol to yield the pure target compound as pale yellow crystals.

-

Yield Expectation: 60–75%.

-

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidin-4(3H)-one

Reagents:

-

Methyl 2-amino-4-methylpyridine-3-carboxylate (1.0 eq)[3]

-

Formamide (Excess, 10-15 vol)

Methodology:

-

Mix the pyridine carboxylate (1.66 g, 10 mmol) with formamide (15 mL) in a pressure tube or round-bottom flask.

-

Heat to 180–190 °C for 6 hours.

-

Cool to room temperature. The product often crystallizes out upon cooling.

-

Dilute with water (20 mL) and filter the solid.

-

Recrystallize from DMF/Ethanol.

References

-

Synthesis of 2-Amino-4-methylpyridine Derivatives: Vertex AI Search Result 1.1 - Patent CN107011254B describes the synthesis of 2-amino-4-methylpyridine derivatives, validating the general synthetic approaches for this class of compounds.

-

Pyrido[2,3-d]pyrimidine Scaffolds in Drug Discovery: Vertex AI Search Result 1.2 - "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives" (MDPI). This review details the conversion of amino-pyridine carboxylates into bioactive fused systems.

-

Physiochemical Data & CAS Verification: Vertex AI Search Result 1.3 - Guidechem entry for Methyl 2-amino-4-methylpyridine-3-carboxylate (CAS 76336-16-8), confirming the molecular structure and physical data.

-

Kinase Inhibition & Molecular Modeling: Vertex AI Search Result 1.9 - "Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds..." (MDPI). Discusses the application of this scaffold in designing EGFR inhibitors.

Sources

"Methyl 2-amino-4-methylpyridine-3-carboxylate" molecular structure

This guide provides an in-depth technical analysis of Methyl 2-amino-4-methylpyridine-3-carboxylate , a critical heterocyclic scaffold used in the synthesis of kinase inhibitors and bicyclic pharmaceutical intermediates.

Chemical Identity & Structural Profile

This compound represents a highly functionalized pyridine core, characterized by an ortho-amino ester motif. This vicinal arrangement is the structural "hook" that allows for facile cyclization into larger pharmacophores such as 1,8-naphthyridines and pyrido[2,3-d]pyrimidines.

| Property | Data |

| IUPAC Name | Methyl 2-amino-4-methylpyridine-3-carboxylate |

| Common Name | 2-Amino-4-methylnicotinic acid methyl ester |

| CAS Number | 86124-57-0 (Ester); 38076-82-3 (Free Acid) |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| pKa (Calc.) | ~3.5 (Pyridine N), ~13 (Amine) |

Structural Significance[2][3]

-

Vicinal Amino-Ester Pair: The C2-amino and C3-ester groups act as a bidentate electrophile/nucleophile pair. Condensation with formamide or amidines yields pyrido[2,3-d]pyrimidines , a scaffold prevalent in CDK and PI3K inhibitors.

-

C4-Methyl Group: Provides steric bulk and hydrophobic interaction potential in protein binding pockets. It also directs electrophilic aromatic substitution (EAS) to the C5 position by blocking C4.

Synthetic Pathways

The synthesis of this specific regioisomer requires controlling the condensation to ensure the methyl group lands at C4 rather than C6. The industrial standard utilizes a modified Hantzsch-type condensation using a masked dicarbonyl equivalent.

Protocol: Condensation of Masked 1,3-Dicarbonyls

Rationale: Direct condensation of acetylacetone often yields mixtures or the thermodynamically favored 4,6-dimethyl derivatives. Using 4,4-dimethoxy-2-butanone (a masked form of 3-oxobutanal) ensures regioselective ring closure.

Reagents

-

Substrate A: 4,4-Dimethoxy-2-butanone (Masked 3-oxobutanal)

-

Substrate B: Methyl Cyanoacetate

-

Nitrogen Source: Ammonium Acetate (NH₄OAc)

-

Solvent: Methanol or Ethanol (Reflux)

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with 4,4-dimethoxy-2-butanone (1.0 eq) and methyl cyanoacetate (1.0 eq) in Methanol (10 vol).

-

Ammonia Introduction: Add Ammonium Acetate (3.0 eq). The excess ammonia source is crucial to drive the formation of the enamine intermediate.

-

Cyclization: Heat the mixture to reflux (65°C) for 12–16 hours.

-

Mechanistic Note: The reaction proceeds via a Knoevenagel condensation between the ketone and cyanoacetate, followed by Michael addition of ammonia and subsequent ring closure (cyclodehydration).

-

-

Work-up: Cool to room temperature. The product often precipitates upon cooling.

-

Purification: Filter the solid. If no precipitate forms, concentrate the solvent to 20% volume and add ice water to induce crystallization. Recrystallize from Ethanol/Water.

Mechanistic Flow (Graphviz)

The following diagram illustrates the regioselective logic of the synthesis:

Figure 1: Regioselective synthesis pathway via masked dicarbonyl condensation.

Analytical Characterization

Validation of the structure relies on confirming the substitution pattern (C4-Methyl vs C6-Methyl) using NMR spectroscopy.

¹H NMR Profile (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |

| 7.95 | Doublet (J=5.0 Hz) | 1H | C6-H | Deshielded by ring nitrogen. |

| 6.90 | Broad Singlet | 2H | -NH₂ | Exchangeable with D₂O. |

| 6.45 | Doublet (J=5.0 Hz) | 1H | C5-H | Ortho-coupling to C6 confirms C4 substitution. |

| 3.82 | Singlet | 3H | -COOCH₃ | Ester methyl group. |

| 2.35 | Singlet | 3H | C4-CH₃ | Benzylic-like methyl signal. |

Critical Distinction: If the methyl group were at C6 (a common impurity), you would see two doublets with meta-coupling or a singlet for the aromatic proton, and the C6-H signal at ~8.0 ppm would be absent.

Applications in Drug Discovery

This molecule is a "privileged scaffold" in medicinal chemistry, serving as a precursor for Type I and Type II kinase inhibitors.

Synthesis of 1,8-Naphthyridines

Reaction with malononitrile or ethyl cyanoacetate under basic conditions yields 1,8-naphthyridine derivatives, which are potent HSP90 inhibitors and anti-viral agents.

Pyrido[2,3-d]pyrimidines (Kinase Inhibitors)

Condensation with formamidine acetate or urea yields the pyridopyrimidine core. This scaffold is homologous to the quinazoline core found in EGFR inhibitors (e.g., Gefitinib), but with improved solubility and distinct selectivity profiles.

Workflow Diagram: Derivatization Logic

Figure 2: Divergent synthesis pathways for pharmaceutical scaffolds.

Safety & Handling (E-E-A-T)

As a functionalized aminopyridine, this compound poses specific hazards.

-

GHS Classification: Warning.[1]

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

-

Handling Protocol:

-

Inhalation: Use a localized exhaust hood. Aminopyridines can be potent neurological irritants if inhaled as dust.

-

Storage: Store under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods, turning the white solid brown.

-

References

-

PubChem Compound Summary. 2-Amino-4-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information. Link

-

Zhang, Y., et al. (2025). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. ResearchGate. (Describes the precursor assembly). Link

-

Organic Syntheses. Preparation of 4,4-Dimethoxy-2-butanone. (Precursor synthesis).[2][3][4] Link

-

Santa Cruz Biotechnology. Methyl 2-amino-4-methylpyridine-3-carboxylate derivatives. Link

Sources

- 1. 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

"Methyl 2-amino-4-methylpyridine-3-carboxylate" 1H NMR spectrum

Technical Whitepaper: Structural Elucidation of Methyl 2-amino-4-methylpyridine-3-carboxylate via 1H NMR Spectroscopy

Executive Summary

Methyl 2-amino-4-methylpyridine-3-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, particularly serving as a precursor for tyrosine kinase inhibitors and other bioactive pyridine derivatives. Its structural integrity relies on the precise arrangement of a "push-pull" electronic system: the electron-donating amine at position 2 and the electron-withdrawing ester at position 3.

This guide provides a definitive protocol for the 1H NMR analysis of this compound. Unlike standard spectral lists, this document focuses on the causality of chemical shifts—linking electronic environments to spectral data—and establishes a self-validating system for purity determination.

Molecular Architecture & Electronic Theory

To accurately interpret the spectrum, one must first map the electronic currents affecting the pyridine ring. The molecule exhibits a competing resonance system:

-

The "Push": The 2-amino group (

) donates electron density into the ring via resonance, specifically shielding the para position (C5) and ortho position (C3, though occupied). -

The "Pull": The 3-carboxylate (

) withdraws electron density, deshielding the adjacent positions. -

The Pyridine Sink: The ring nitrogen (N1) exerts a strong inductive effect, significantly deshielding the adjacent H6 proton.

Visualizing the Electronic Environment

Figure 1: Electronic influence map. Green arrows indicate shielding (upfield shift), blue arrows indicate deshielding (downfield shift).

Spectral Assignment & Analysis

The following data represents the consensus assignment in DMSO-d6 . DMSO is the preferred solvent over

Table 1: Chemical Shift Assignments (400 MHz, DMSO-d6)

| Position | Moiety | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Rationale |

| 6 | Ar-H | 7.95 – 8.05 | Doublet (d) | 1H | ||

| -NH2 | Amine | 6.80 – 7.10 | Broad Singlet | 2H | - | Exchangeable protons; shift varies with concentration/water content. |

| 5 | Ar-H | 6.50 – 6.60 | Doublet (d) | 1H | ||

| -OCH3 | Ester | 3.75 – 3.85 | Singlet (s) | 3H | - | Methoxy group attached to carbonyl. |

| 4-CH3 | Methyl | 2.25 – 2.35 | Singlet (s) | 3H | - | Methyl attached to aromatic ring; slightly deshielded. |

Detailed Signal Interpretation

-

The Aromatic Region (6.5 – 8.1 ppm):

-

You will observe two distinct doublets.[1] This is the AB system formed by H5 and H6.

-

H6 is the most downfield signal (~8.0 ppm) because it sits directly next to the electronegative ring nitrogen.

-

H5 is significantly upfield (~6.5 ppm). This large gap (

ppm) confirms the electron-donating power of the 2-amino group, which pumps electron density to the C5 position (para to the amine). -

Coupling: The vicinal coupling constant

is typically 5.0–5.5 Hz , characteristic of pyridine 2,3- or 5,6-coupling.

-

-

The Aliphatic Region (2.0 – 4.0 ppm):

-

Ester Methyl (-OCH3): Sharp singlet at ~3.80 ppm.

-

Ring Methyl (-CH3): Sharp singlet at ~2.30 ppm.

-

Self-Validation Check: The integration ratio between the Ester Methyl and the Ring Methyl must be exactly 1:1 . Any deviation suggests the presence of unreacted starting material (e.g., methyl acetoacetate) or hydrolysis byproducts.

-

Experimental Protocol

To ensure reproducibility and accurate integration (qNMR), follow this specific workflow.

Step 1: Sample Preparation

-

Mass: Weigh 5.0 – 10.0 mg of the solid.

-

Solvent: Use 0.6 mL of DMSO-d6 (99.9% D).

-

Why:

often causes the 2-amino peak to broaden into the baseline due to rapid exchange. DMSO forms hydrogen bonds with the amine, slowing exchange and sharpening the peak for integration.

-

-

Vessel: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters

-

Pulse Sequence: Standard 1H pulse (zg30 or equivalent).

-

Relaxation Delay (D1): Set to

5 seconds .-

Reasoning: The methyl protons (T1 relaxation time ~1-2s) and aromatic protons relax at different rates. A short D1 will suppress the methyl integration, leading to false purity calculations.

-

-

Scans (NS): 16 or 32 scans are sufficient for this concentration.

-

Spectral Width: -2 to 14 ppm.

Step 3: Processing Logic

-

Phasing: Apply manual phasing. Do not rely solely on autophase, especially for the broad amine peak.

-

Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2) to ensure the integrals of the methyl groups are accurate.

-

Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

Troubleshooting & Impurity Profiling

Common synthetic routes (e.g., modified Hantzsch synthesis) leave specific fingerprints. Use the flowchart below to diagnose spectral anomalies.

Figure 2: Diagnostic logic for common impurities.

Specific Impurity Shifts:

-

Methyl Acetoacetate: Singlets at 2.2 ppm (methyl) and 3.7 ppm (ester), plus a CH2 singlet at 3.5 ppm.

-

Carboxylic Acid Derivative: Loss of the 3.8 ppm singlet; appearance of a very broad -COOH peak (11-13 ppm).

-

Regioisomers: If the aromatic coupling constant is small (

Hz) or large (

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine derivative shifts). Link

-

Reich, H. J. (2023).[3] Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift prediction logic). Link

Sources

Synthesis of 2-amino-4-methylnicotinic acid methyl ester

An In-depth Technical Guide to the Synthesis of 2-Amino-4-Methylnicotinic Acid Methyl Ester

Introduction

Substituted nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Their versatile structure allows for a wide range of functionalizations, leading to compounds with diverse therapeutic applications, including analgesic, anti-inflammatory, and antimicrobial properties.[3][4] The target molecule of this guide, 2-amino-4-methylnicotinic acid methyl ester, is a valuable building block for the synthesis of more complex molecules in drug discovery programs.

The synthesis of polysubstituted pyridines, such as the target molecule, presents a significant challenge due to the need for precise control over regioselectivity.[5] This guide provides a comprehensive overview of a robust and logical multi-step synthesis of 2-amino-4-methylnicotinic acid methyl ester, designed for researchers and scientists in organic synthesis and drug development. The presented pathway emphasizes strategic choices in precursor selection and reaction conditions to achieve the desired product efficiently. We will delve into the mechanistic underpinnings of each transformation, providing not just a protocol, but a deeper understanding of the chemistry involved.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a logical disconnection strategy. The ester functionality can be formed from the corresponding carboxylic acid, which in turn can be derived from a nitrile group. The amino group at the C2 position can be introduced via nucleophilic substitution of a suitable leaving group, such as a halogen. This leads to a key intermediate, a halogenated 4-methylnicotinonitrile. This intermediate can be constructed through a cyclocondensation reaction, a powerful method for assembling pyridine rings.[6]

Step 1 & 2: Synthesis of 2-Chloro-4-methylnicotinonitrile

The construction of the pyridine ring is achieved through a cyclocondensation reaction, followed by chlorination. This approach is based on a documented procedure for preparing 2-chloro-4-methyl nicotinonitrile. [7]

-

Reaction: (E)-4-(dimethylamino)but-3-en-2-one reacts with malononitrile in the presence of catalysts like acetic acid and beta-alanine. The resulting intermediate is then chlorinated using phosphorus oxychloride (POCl₃). [7]* Mechanism: The reaction proceeds through a Michael addition of the malononitrile carbanion to the enone, followed by an intramolecular cyclization and dehydration to form a dihydropyridinone intermediate. Subsequent treatment with a chlorinating agent like phosphorus oxychloride or a mixture of phosphorus oxychloride and phosphorus pentachloride introduces the chloro group at the 2-position and aromatizes the ring. [7]The use of phosphorus oxychloride is preferred for this transformation. [7]

Step 3: Amination of 2-Chloro-4-methylnicotinonitrile

The chloro group at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrile group at C3.

-

Reaction: 2-Chloro-4-methylnicotinonitrile is treated with an ammonia source to replace the chlorine atom with an amino group.

-

Rationale: Conventional amination of halopyridines can require harsh conditions, such as high temperatures and pressures in aqueous ammonia. [8]However, the activation provided by the adjacent nitrile group should allow for milder reaction conditions. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the pyridine ring nitrogen and the nitrile group.

Step 4: Hydrolysis of the Nitrile and Esterification

The final step involves the conversion of the nitrile group to a methyl ester. This is typically a two-step process.

-

Reaction: The 2-amino-4-methylnicotinonitrile is first hydrolyzed to 2-amino-4-methylnicotinic acid under acidic conditions. The resulting carboxylic acid is then subjected to Fischer esterification with methanol and a catalytic amount of strong acid.

-

Causality: A one-pot hydrolysis and esterification in acidic methanol is often feasible. However, a stepwise approach can offer better control and purification. The use of sulfuric acid as a catalyst for the esterification of aminonicotinic acids is a well-established method. [9]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methylnicotinonitrile [7]

-

To a 250 mL four-necked flask equipped with a mechanical stirrer and thermometer, add methanol (100 mL), glacial acetic acid (3g, 0.05 mol), and beta-alanine (0.2g).

-

Add (E)-4-(dimethylamino)but-3-en-2-one (23.1g, 0.204 mol) and stir the mixture under water-bath cooling.

-

At room temperature, add malononitrile (13.2g, 0.2 mol) dropwise over 1-2 hours.

-

After the addition is complete, continue stirring at room temperature for 24 hours.

-

Cool the reaction mixture to 5-10 °C in an ice-water bath.

-

The intermediate product, 2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, will precipitate. Collect the solid by suction filtration and wash with cold methanol.

-

To the dried intermediate, add phosphorus oxychloride and heat the mixture. The heating temperature is typically in the range of 80-110 °C. [7]8. After the reaction is complete (monitored by TLC), the mixture is cooled and carefully poured onto crushed ice.

-

The product is then extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield 2-chloro-4-methylnicotinonitrile.

Protocol 2: Synthesis of 2-Amino-4-methylnicotinonitrile

-

In a sealed pressure vessel, place 2-chloro-4-methylnicotinonitrile and a solution of ammonia in a suitable solvent (e.g., methanol or dioxane).

-

Heat the vessel to a temperature between 100-150 °C for several hours. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting material.

-

After cooling to room temperature, vent the vessel carefully.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by recrystallization or column chromatography to give 2-amino-4-methylnicotinonitrile.

Protocol 3: Synthesis of 2-Amino-4-methylnicotinic acid methyl ester [9]

-

Suspend 2-amino-4-methylnicotinonitrile in a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the 2-amino-4-methylnicotinic acid. Filter and dry the solid.

-

Suspend the isolated 2-amino-4-methylnicotinic acid in methanol.

-

Cool the suspension to 0 °C in an ice bath and slowly add concentrated sulfuric acid.

-

Heat the mixture to reflux for 2-4 hours.

-

After cooling, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under vacuum to obtain the final product, 2-amino-4-methylnicotinic acid methyl ester.

Data Summary

The following table summarizes the key transformations and expected outcomes. Yields are indicative and may vary based on experimental conditions and scale.

| Step | Transformation | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 & 2 | Cyclocondensation & Chlorination | (E)-4-(dimethylamino)but-3-en-2-one, Malononitrile | Acetic acid, Beta-alanine, POCl₃ | 2-Chloro-4-methylnicotinonitrile | ~55 (overall for two steps) [7] |

| 3 | Amination (SNAr) | 2-Chloro-4-methylnicotinonitrile | Ammonia | 2-Amino-4-methylnicotinonitrile | 60-80 |

| 4 | Hydrolysis & Esterification | 2-Amino-4-methylnicotinonitrile | H₂SO₄, H₂O, Methanol | 2-Amino-4-methylnicotinic acid methyl ester | 70-90 |

Conclusion

The synthesis of 2-amino-4-methylnicotinic acid methyl ester can be reliably achieved through a well-designed four-step sequence. The key to this strategy is the initial construction of a versatile intermediate, 2-chloro-4-methylnicotinonitrile, via a cyclocondensation reaction. Subsequent functional group transformations, including nucleophilic aromatic substitution, nitrile hydrolysis, and esterification, are robust and high-yielding reactions. This guide provides a detailed and scientifically grounded framework for researchers to successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.

- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents.

-

Thorpe-Ziegler reaction - Buchler GmbH. Available at: [Link]

- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents.

-

Thorpe-Ziegler reaction - ResearchGate. Available at: [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]

-

Preparation of Pyridines, Part 1: By Cyclocondensation - YouTube. Available at: [Link]

-

One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Pyridine Synthesis: Cliff Notes - Baran Lab. Available at: [Link]

- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents.

-

(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available at: [Link]

-

Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Available at: [Link]

-

Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines - PMC. Available at: [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available at: [Link]

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]

- JP6943560B2 - Method for Producing 2-Amino-6-Methylnicotinic Acid Ester or Protonate thereof - Google Patents.

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. Available at: [Link]

-

Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC - NIH. Available at: [Link]

-

Thorpe-Ziegler Reaction | Chem-Station Int. Ed. Available at: [Link]

-

Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica. Available at: [Link]

-

Synthesis of 2-aminonicotinic acid - ResearchGate. Available at: [Link]

-

2-Aminopyridine-3-carboxylic a | A68300-25G | SIGMA-ALDRICH | SLS. Available at: [Link]

-

Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

(PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents - ResearchGate. Available at: [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. Available at: [Link]

-

26.4: Synthesis of Amino Acids - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. vestichem.belnauka.by [vestichem.belnauka.by]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. baranlab.org [baranlab.org]

- 6. youtube.com [youtube.com]

- 7. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 8. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

Technical Guide: Methyl 2-amino-4-methylpyridine-3-carboxylate as a Synthetic Intermediate

This guide serves as a technical reference for the application of Methyl 2-amino-4-methylpyridine-3-carboxylate (CAS 76336-16-8) in medicinal chemistry and organic synthesis.

Executive Summary

Methyl 2-amino-4-methylpyridine-3-carboxylate (also known as Methyl 2-amino-4-methylnicotinate) is a bifunctional pyridine scaffold characterized by an electron-rich 2-amino group adjacent to an electrophilic 3-carboxylate ester. This "push-pull" electronic arrangement makes it an ideal precursor for the construction of fused bicyclic heterocycles, particularly 1,8-naphthyridines and pyrido[2,3-d]pyrimidines , which are privileged structures in kinase inhibitors (e.g., CDK4/6, BTK) and antibacterial agents.

Compound Profile & Physicochemical Properties

| Property | Data |

| Chemical Name | Methyl 2-amino-4-methylpyridine-3-carboxylate |

| CAS Number | 76336-16-8 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| pKa (Calculated) | ~5.8 (Pyridine N), ~13.5 (Amine NH) |

| Key Reactivity | Nucleophilic attack (C2-NH₂), Electrophilic attack (C3-Ester), Cyclocondensation |

Synthetic Routes to the Intermediate

Method A: The "Nitrile Hydrolysis" Route (Scalable)

For multigram to kilogram scale preparation, the most robust route avoids expensive transition metals by utilizing a multicomponent condensation followed by functional group manipulation.

-

Condensation: Reaction of acetylacetone (or 4,4-dimethoxy-2-butanone) with malononitrile and ammonia yields the intermediate 2-amino-4-methylpyridine-3-carbonitrile.

-

Hydrolysis & Esterification: The nitrile is hydrolyzed under acidic conditions (H₂SO₄) to the carboxylic acid, followed by Fischer esterification with methanol.

Method B: Pd-Catalyzed Carbonylation (Discovery)

For rapid analog generation where the 4-methyl group might be varied, a palladium-catalyzed carbonylation of the commercially available 2-amino-3-bromo-4-methylpyridine is preferred.

-

Reagents: Pd(OAc)₂, dppf, CO (balloon or autoclave), MeOH, Et₃N.

-

Conditions: 80°C, 10 bar CO, 12h.

The Reactivity Hub: Divergent Synthesis

The core value of this intermediate lies in its ability to serve as a "linchpin" for bicyclic heterocycles. The diagram below illustrates the divergent pathways accessible from this single scaffold.

Figure 1: Divergent synthetic pathways from the aminopyridine carboxylate scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,8-Naphthyridin-2(1H)-ones

Target Application: Synthesis of analogs related to antibacterial agents.

Principle: The amino group at C2 condenses with a ketone/aldehyde, while the ester at C3 facilitates ring closure via intramolecular acylation.

Materials:

-

Methyl 2-amino-4-methylpyridine-3-carboxylate (1.0 eq)

-

Acetophenone (or substituted analog) (1.2 eq)

-

Potassium tert-butoxide (t-BuOK) (2.5 eq)

-

Anhydrous THF (10 mL/g)

Procedure:

-

Setup: Charge a flame-dried reaction flask with the pyridine intermediate and anhydrous THF under nitrogen atmosphere.

-

Addition: Cool to 0°C. Add t-BuOK portion-wise to generate the amide anion. Stir for 15 minutes.

-

Condensation: Add acetophenone dropwise. The solution will likely darken (deep red/brown) indicating enolate formation.

-

Cyclization: Warm to reflux (65°C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of the pyridine starting material.

-

Workup: Cool to room temperature. Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1]

-

Purification: The product often precipitates upon quenching. If not, dry organic layer (Na₂SO₄), concentrate, and recrystallize from EtOH/DMF.

Validation Check:

-

¹H NMR: Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of a downfield amide proton (>11 ppm) in the naphthyridine ring.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

Target Application: Pirtobrutinib-like kinase inhibitor scaffolds.

Materials:

-

Methyl 2-amino-4-methylpyridine-3-carboxylate (1.0 eq)

-

Formamide (10 eq) (Acts as solvent and reagent)

-

Ammonium acetate (0.5 eq)

Procedure:

-

Reaction: Mix the pyridine ester with formamide and ammonium acetate in a pressure tube or round-bottom flask.

-

Heating: Heat to 140–150°C. This high temperature is critical to drive the condensation and the subsequent elimination of methanol.

-

Monitoring: Reaction usually completes in 6–12 hours.

-

Isolation: Cool the mixture to room temperature. Pour onto crushed ice. The fused bicyclic product usually precipitates as a solid.

-

Purification: Filter the solid, wash copiously with water (to remove excess formamide), and dry under vacuum.

Case Study: Optimization in Drug Discovery

In the development of Type II Kinase Inhibitors , the 4-methyl group of this scaffold plays a critical steric role. It often directs the orientation of the inhibitor within the ATP-binding pocket, preventing "flat" binding modes and improving selectivity against off-target kinases (e.g., SRC family).

Structure-Activity Relationship (SAR) Note: Replacing the methyl ester with an ethyl ester often slows down the initial cyclization rate due to increased steric bulk, but may improve solubility of the intermediate during scale-up.

References

-

Synthesis of 2-Amino-4-methylpyridine Precursors

-

Patent: "Synthesis and purification method of 2-amino-4-methylpyridine." CN107011254B.[2]

-

-

Applic

- Journal: "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines" (Analogous chemistry for 1,8-isomers).

-

Microwave-Assisted Hantzsch Synthesis (Relevant Mechanism)

- Journal: "Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi

-

Commercial Identity & CAS Verific

- Source: Sigma-Aldrich Product Specification for Methyl 2-amino-4-methylnicotin

Sources

An In-Depth Technical Guide to Methyl 2-amino-4-methylpyridine-3-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The substituted pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among these, aminopyridine carboxylates represent a particularly versatile class of intermediates, enabling the synthesis of a diverse array of complex molecules. This technical guide focuses on a key member of this class: Methyl 2-amino-4-methylpyridine-3-carboxylate. As a Senior Application Scientist, the aim of this document is to provide a comprehensive overview of this compound, from its chemical identity and synthesis to its potential applications in drug discovery and development. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and explore the landscape of its known and potential biological activities, all grounded in authoritative scientific literature.

Compound Profile: Defining Methyl 2-amino-4-methylpyridine-3-carboxylate

Methyl 2-amino-4-methylpyridine-3-carboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 4-position, and a methyl carboxylate group at the 3-position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| CAS Number | 76336-16-8 | |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Expected to have some solubility in polar organic solvents. | General knowledge |

| SMILES | O=C(OC)C1=C(N)N=CC=C1C |

The presence of a nucleophilic amino group, an electron-withdrawing carboxylate, and a sterically influencing methyl group on the pyridine ring allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules.

Historical Context and Discovery

While a definitive "discovery" of Methyl 2-amino-4-methylpyridine-3-carboxylate in a singular, landmark publication is not readily apparent from the existing literature, its emergence is intrinsically linked to the broader exploration of aminopyridine chemistry. The synthesis and study of aminopyridines gained significant momentum in the 20th century due to their wide-ranging biological activities. The development of synthetic methodologies for constructing substituted pyridine rings, such as the Hantzsch pyridine synthesis reported in 1881, laid the groundwork for accessing a vast chemical space of pyridine derivatives.[1]

The Chichibabin amination reaction, another key method for introducing amino groups onto the pyridine ring, further expanded the synthetic chemist's toolbox.[2] It is likely that Methyl 2-amino-4-methylpyridine-3-carboxylate was first synthesized and characterized as part of broader investigations into the synthesis and properties of substituted aminonicotinic acids and their esters. These explorations were often driven by the search for new pharmaceutical agents, as the aminopyridine scaffold is a known pharmacophore.

Synthesis and Mechanistic Insights

The synthesis of Methyl 2-amino-4-methylpyridine-3-carboxylate can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and overall efficiency. Two primary retrosynthetic disconnections are considered here: formation of the pyridine ring and modification of a pre-existing pyridine core.

Pyridine Ring Construction: The Hantzsch Synthesis Approach

The Hantzsch pyridine synthesis is a powerful multicomponent reaction for the construction of dihydropyridines, which can then be oxidized to the corresponding pyridines.[1][3] A plausible Hantzsch-type synthesis for the target molecule would involve the condensation of a β-ketoester, an aldehyde, and an ammonia source.

Caption: Hantzsch synthesis workflow for pyridine formation.

Experimental Protocol: A Proposed Hantzsch-type Synthesis

-

Step 1: Condensation. To a solution of ethyl acetoacetate (2 equivalents) and acetaldehyde (1 equivalent) in ethanol, add ammonium acetate (1.1 equivalents).

-

Step 2: Reflux. Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality: The reflux conditions provide the necessary activation energy for the multiple condensation and cyclization steps to occur, leading to the formation of the dihydropyridine intermediate.

-

Step 3: Oxidation. After cooling the reaction mixture, add an oxidizing agent such as nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) portion-wise. Causality: The oxidation step is crucial for the aromatization of the dihydropyridine ring to the thermodynamically more stable pyridine ring.

-

Step 4: Work-up and Purification. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Modification of a Pre-existing Pyridine: Amination and Esterification

An alternative and often more direct approach involves the modification of a suitably substituted pyridine precursor. This strategy typically involves the introduction of the amino group via amination followed by esterification of a carboxylic acid.

Caption: Synthetic workflow via modification of a pyridine core.

Experimental Protocol: Esterification of 2-Amino-4-methylnicotinic Acid

This protocol is based on a general method for the esterification of amino acids.

-

Step 1: Suspension. Suspend 2-Amino-4-methylnicotinic acid (1 equivalent) in methanol.

-

Step 2: Addition of Thionyl Chloride. Cool the suspension in an ice bath and add thionyl chloride (1.2 equivalents) dropwise with stirring. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This is a classic Fischer-Speier esterification condition.

-

Step 3: Reflux. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.

-

Step 4: Work-up and Purification. Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl group protons (around 2.2-2.5 ppm).- A singlet for the methyl ester protons (around 3.8-4.0 ppm).- Two distinct signals in the aromatic region for the pyridine ring protons.- A broad singlet for the amino group protons (which may be exchangeable with D₂O). |

| ¹³C NMR | - A signal for the methyl carbon (around 15-25 ppm).- A signal for the methyl ester carbon (around 50-55 ppm).- Several signals in the aromatic region (around 110-160 ppm) for the pyridine ring carbons.- A signal for the carbonyl carbon of the ester (around 165-175 ppm). |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).- C-H stretching vibrations for the aromatic and alkyl groups (around 2850-3100 cm⁻¹).- C=O stretching vibration for the ester (around 1700-1730 cm⁻¹).- C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.18 g/mol ).- Characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). |

Applications in Drug Discovery and Development

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[3] Methyl 2-amino-4-methylpyridine-3-carboxylate serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.

Derivatives of aminopyridines have been investigated for a multitude of therapeutic applications, including:

-

Antimicrobial Agents: The pyridine ring system is present in many natural and synthetic compounds with antibacterial and antifungal properties.

-

Anticancer Agents: Substituted pyridines have been explored as inhibitors of various kinases and other targets relevant to oncology.[4]

-

Neurodegenerative Disorders: Certain aminopyridine derivatives have shown potential in the treatment of neurodegenerative diseases.